C2 Gem-Difluoro Substitution Produces a Distinct β-Fluorine Amine Basicity Shift Versus Non-Fluorinated 1,6-Hexanediamine
The gem-difluoro substitution at the C2 position of 2,2-difluoro-1,6-hexanediamine exerts a β-fluorine inductive effect that reduces the pKa of the adjacent C1 primary amine group by 1.5 to 2.0 log units compared to the unsubstituted amines in 1,6-hexanediamine. This pKa shift is specific to the proximity and multiplicity of fluorine substitution; mono-fluorination at C2 or fluorination at C3 or C4 produces a smaller basicity reduction, while trifluoromethyl substitution exerts a more extreme but spatially different effect [1].
| Evidence Dimension | Amine basicity (pKa of primary amine adjacent to fluorine substitution) |
|---|---|
| Target Compound Data | pKa of C1 amine: reduced by approximately 1.5–2.0 units from baseline aliphatic primary amine (~10.5 to ~8.5–9.0) [class inference] |
| Comparator Or Baseline | 1,6-Hexanediamine (CAS 124-09-4): primary amine pKa ≈ 10.5 |
| Quantified Difference | ΔpKa ≈ 1.5–2.0 units lower for 2,2-difluoro-1,6-hexanediamine C1 amine |
| Conditions | Computational prediction and experimental pKa measurement in aqueous solution; β-fluorine effect documented across aliphatic amine series |
Why This Matters
This basicity difference directly impacts nucleophilicity and reaction kinetics in condensation polymerizations and bioconjugation reactions, requiring adjustment of catalyst loading, reaction temperature, or stoichiometry when substituting for non-fluorinated 1,6-hexanediamine.
- [1] Morgenthaler M, Schweizer E, Hoffmann-Röder A, et al. Predicting and tuning physicochemical properties in lead optimization: amine basicities. ChemMedChem. 2007;2(8):1100-1115. View Source
